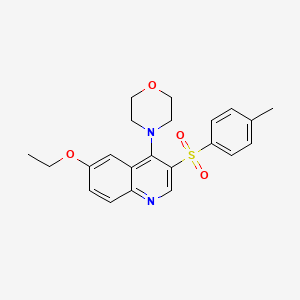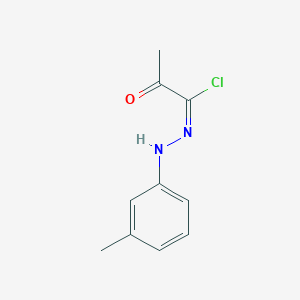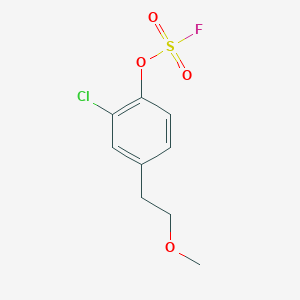
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C9H10ClFO4S and a molecular weight of 268.68. It is used in various industrial and scientific research .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene often involves complex organic reactions . For instance, the synthesis of polysubstituted benzenes involves planning a sequence of reactions in the right order . Another example is the synthesis of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole through the SuFEx click reaction in a two-chamber reactor .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene or similar compounds can be complex. For instance, the synthesis of (2-methoxyethyl)benzene involves the use of hazardous and polluting chemicals . Another example is the generation of fluorosulfonyl radicals from different precursors for the synthesis of diverse functionalized sulfonyl fluorides .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene: is a valuable compound in organic synthesis. Its structure allows for the introduction of sulfonyl fluoride groups into organic molecules, which can be pivotal in the development of new chemical entities. This compound can act as a precursor for the generation of fluorosulfonyl radicals, which are instrumental in creating a wide array of sulfonyl fluorides . These sulfonyl fluorides are crucial in various synthesis pathways due to their reactivity and ability to act as electrophiles or leaving groups.
Chemical Biology
In chemical biology, sulfonyl fluorides, derived from compounds like EN300-7493031, serve as important tools for probing protein function. They can selectively modify tyrosine residues in proteins, which is useful for understanding protein interactions and enzyme catalysis. This selective reactivity is leveraged to study biological pathways and can aid in the discovery of new drugs .
Drug Discovery
The sulfonyl fluoride group is increasingly recognized for its potential in drug discovery. Compounds like EN300-7493031 can be used to introduce sulfonyl fluoride groups into small molecules, which can enhance their potency, selectivity, and metabolic stability. This modification can lead to the development of novel therapeutics with improved pharmacological profiles .
Materials Science
In materials science, the sulfonyl fluoride group can be used to modify the surface properties of materials. For instance, polymers or nanoparticles can be functionalized with sulfonyl fluoride groups to alter their interaction with other substances, which is beneficial for creating specialized coatings or targeted drug delivery systems .
Perfumery Chemistry
The methoxyethyl group in EN300-7493031 is structurally similar to compounds used in perfumery chemistry. For example, (2-methoxyethyl) benzene, also known as phenyl ethyl methyl ether, is synthesized using related compounds and is widely used in flavor and fragrance industries. The synthesis process of such perfumery compounds can be optimized using catalysts and green chemistry principles .
Fluorescent Probe Design
Fluorescent probes are essential tools in biomedical research for visualizing and tracking biological processes. The synthesis and characterization techniques used for organic small molecule fluorescent probes can benefit from compounds like EN300-7493031. These compounds can provide the structural framework necessary to develop new probes that can be used in various research applications, including nanotechnology and materials science .
Propiedades
IUPAC Name |
2-chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO4S/c1-14-5-4-7-2-3-9(8(10)6-7)15-16(11,12)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXOWGPXFYLSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=C(C=C1)OS(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-fluorosulfonyloxy-4-(2-methoxyethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)

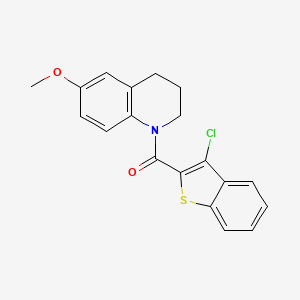

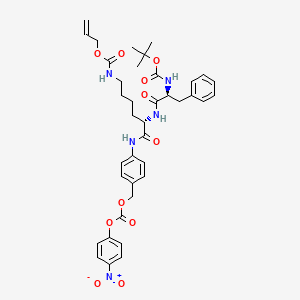
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)
